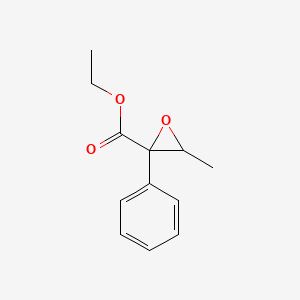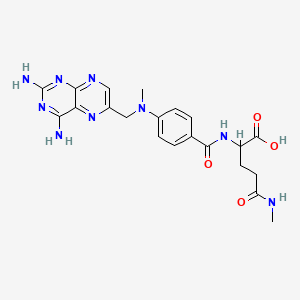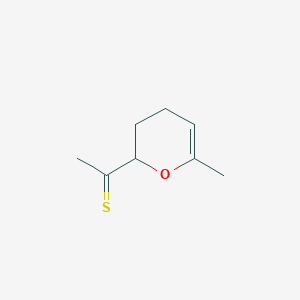![molecular formula C8H16O6Sn B14485592 Bis(acetyloxy)[bis(methoxymethyl)]stannane CAS No. 63744-95-6](/img/structure/B14485592.png)
Bis(acetyloxy)[bis(methoxymethyl)]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetyloxy)[bis(methoxymethyl)]stannane: is an organotin compound characterized by the presence of tin (Sn) atoms bonded to acetyloxy and methoxymethyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetyloxy)[bis(methoxymethyl)]stannane typically involves the reaction of tin(IV) chloride with acetic anhydride and methoxymethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
SnCl4+2CH3CO2O+2CH3OCH2Cl→Sn(OCOCH3)2(OCH2CH3)2+4HCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(acetyloxy)[bis(methoxymethyl)]stannane can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The acetyloxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Tin compounds with different functional groups replacing the acetyloxy and methoxymethyl groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Bis(acetyloxy)[bis(methoxymethyl)]stannane is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biology:
Biocides: Organotin compounds, including this compound, are used as biocides in antifouling paints to prevent the growth of marine organisms on ships.
Medicine:
Drug Development: The compound is investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry:
Materials Science: It is used in the production of advanced materials, including coatings and composites.
Mécanisme D'action
The mechanism of action of Bis(acetyloxy)[bis(methoxymethyl)]stannane involves the interaction of the tin center with target molecules. The tin atom can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The acetyloxy and methoxymethyl groups can participate in chemical reactions, facilitating the transfer of functional groups to target molecules.
Comparaison Avec Des Composés Similaires
Dibutyltin diacetate: Another organotin compound with acetyloxy groups.
Tributyltin hydride: Known for its use as a radical reducing agent.
Dibutyltin dichloride: Commonly used in organic synthesis and catalysis.
Uniqueness: Bis(acetyloxy)[bis(methoxymethyl)]stannane is unique due to the presence of both acetyloxy and methoxymethyl groups, which provide distinct reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions and form coordination complexes makes it valuable in diverse applications.
Propriétés
Numéro CAS |
63744-95-6 |
|---|---|
Formule moléculaire |
C8H16O6Sn |
Poids moléculaire |
326.92 g/mol |
Nom IUPAC |
[acetyloxy-bis(methoxymethyl)stannyl] acetate |
InChI |
InChI=1S/2C2H4O2.2C2H5O.Sn/c2*1-2(3)4;2*1-3-2;/h2*1H3,(H,3,4);2*1H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
ZFOOCNKCWBJDTO-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)O[Sn](COC)(COC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
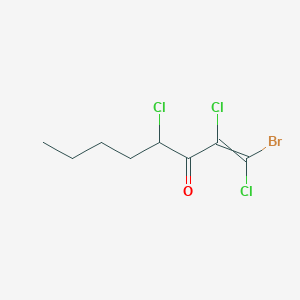
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

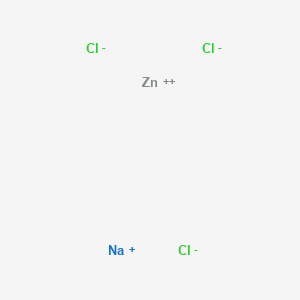
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
